molecular formula C30H19OPS B12875183 (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine

Cat. No.: B12875183
M. Wt: 458.5 g/mol
InChI Key: MRVCLPVNOYBWLQ-YTTGMZPUSA-N
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Description

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine is a complex organophosphorus compound that features a unique combination of furan, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Dibenzo[b,d]furan and Dibenzo[b,d]thiophene Precursors: These precursors can be synthesized through cyclization reactions involving appropriate starting materials such as halogenated phenols and thiophenols.

    Phosphine Introduction: The phosphine group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using a suitable phosphine ligand and base.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene).

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Nitro or halogenated derivatives.

    Coupling Reactions: Various biaryl or diaryl derivatives.

Scientific Research Applications

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with unique mechanisms of action.

    Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine depends on its application:

    Catalysis: Acts as a ligand, coordinating with transition metals to form active catalytic complexes that facilitate various organic transformations.

    Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine ligand commonly used in catalysis.

    Dibenzo[b,d]furan: A structural analog without the phosphine group.

    Dibenzo[b,d]thiophene: Another structural analog lacking the phosphine group.

Uniqueness

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine is unique due to its combination of furan, thiophene, and phosphine functionalities, which confer distinct electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C30H19OPS

Molecular Weight

458.5 g/mol

IUPAC Name

(S)-dibenzofuran-4-yl-dibenzothiophen-3-yl-phenylphosphane

InChI

InChI=1S/C30H19OPS/c1-2-9-20(10-3-1)32(21-17-18-24-23-12-5-7-16-28(23)33-29(24)19-21)27-15-8-13-25-22-11-4-6-14-26(22)31-30(25)27/h1-19H/t32-/m0/s1

InChI Key

MRVCLPVNOYBWLQ-YTTGMZPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[P@@](C2=CC3=C(C=C2)C4=CC=CC=C4S3)C5=CC=CC6=C5OC7=CC=CC=C67

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC3=C(C=C2)C4=CC=CC=C4S3)C5=CC=CC6=C5OC7=CC=CC=C67

Origin of Product

United States

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